Ecteinascidin-Analog-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

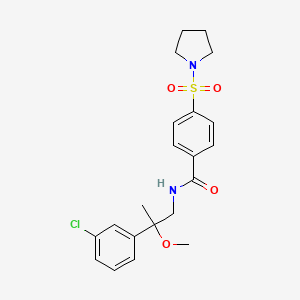

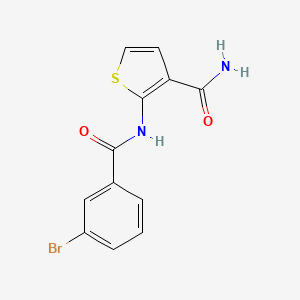

Ecteinascidin-Analog-1 is a useful intermediate for the chemical synthesis of Ecteinascidin analogues . Ecteinascidins are a family of tetrahydroisoquinoline alkaloids with a wide range of antitumor and antimicrobial activities .

Synthesis Analysis

The first enantioselective total synthesis of Ecteinascidin 743 (Et-743), a member of the Ecteinascidin family, was achieved in 1996 using a multistep enantiocontrolled process . This procedure was subsequently improved by the more efficient preparation of an analog of the key intermediate .Molecular Structure Analysis

Ecteinascidin-Analog-1 shares a common pentacyclic core with several antimicrobial compounds found in terrestrial bacteria . The molecular shape of Ecteinascidin is highly compact, with much of the surface occupied by hydrophobic methyl, methylene, and aryl-CH hydrogens .Chemical Reactions Analysis

Ecteinascidin-Analog-1 is a useful intermediate for the chemical synthesis of Ecteinascidin analogues . It plays a crucial role in the formation of Ecteinascidin analogues, which have a wide range of antitumor and antimicrobial activities .Physical And Chemical Properties Analysis

Ecteinascidin-Analog-1 has a molecular weight of 588.69 and a formula of C31H44N2O9 .Aplicaciones Científicas De Investigación

Biosynthetic Precursors and Stereochemistry : Research has identified new bioactive ecteinascidins, considered precursors to previously described ecteinascidins, isolated from the Caribbean tunicate Ecteinascidia turbinata. These compounds represent a novel series with unique structural and stereochemical features (Sakai et al., 1996).

Synthesis and Antitumor Activity : Simplified analogs of ecteinascidin-saframycin type alkaloids have been prepared, demonstrating in vitro antitumor activity against various human cancer cell lines. Among these, specific ester analogs showed strong activities, indicating potential for cancer treatment (Liu et al., 2006).

Transcription-Targeted Chemotherapeutic Properties : Ecteinascidin 743 (ET-743), a closely related compound, has been shown to interfere with transcription factor binding in vitro, suggesting its role as a transcription-targeted chemotherapeutic agent. This implies potential applications in treating multidrug-resistant tumors (Jin et al., 2000).

Gene Expression Profiling and Antitumor Activity : Studies combining gene expression analysis and flow cytometry have confirmed that ET-743 and its analogs have remarkably similar biological activities, affecting genes involved in DNA damage response, transcription, and signal transduction. This provides insights into potential mechanisms of action of these compounds (Martinez et al., 2001).

DNA Interaction and Alkylation : Ecteinascidin 743 has been studied for its interaction with DNA, particularly its sequence-selective alkylation of guanine N2 in the DNA minor groove. This property underlines its potent antitumor capabilities and provides a basis for understanding its mechanism of action (Pommier et al., 1996).

Development and Clinical Utility : The development of Ecteinascidin 743 (Yondelis or trabectedin) from natural sources and its synthesis has been crucial due to its potent antiproliferative activity and approval for treating certain sarcomas. This highlights the clinical significance of ecteinascidins in cancer therapy (Cuevas & Francesch, 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (4R)-4-[(1R,3S)-3-(acetyloxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44N2O9/c1-11-13-38-27-24-21(15-19(3)26(27)37-10)16-22(17-40-20(4)34)32(28(35)39-14-12-2)25(24)23-18-41-31(8,9)33(23)29(36)42-30(5,6)7/h11-12,15,22-23,25H,1-2,13-14,16-18H2,3-10H3/t22-,23-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXIWGNJNRZJKF-LSQMVHIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(N(C(C2)COC(=O)C)C(=O)OCC=C)C3COC(N3C(=O)OC(C)(C)C)(C)C)C(=C1OC)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C([C@@H](N([C@@H](C2)COC(=O)C)C(=O)OCC=C)[C@@H]3COC(N3C(=O)OC(C)(C)C)(C)C)C(=C1OC)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2401284.png)

![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2401287.png)

![2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2401288.png)

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B2401289.png)

![2-Chloro-1-(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)propan-1-one](/img/structure/B2401293.png)

![2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2401297.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2401305.png)

![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene](methoxy)amine](/img/structure/B2401306.png)